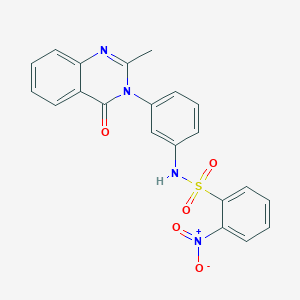

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O5S/c1-14-22-18-10-3-2-9-17(18)21(26)24(14)16-8-6-7-15(13-16)23-31(29,30)20-12-5-4-11-19(20)25(27)28/h2-13,23H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANDOUJXFGEDKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Nitrobenzenesulfonamide Group: The nitrobenzenesulfonamide group can be introduced via a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with an amine precursor in the presence of a base.

Coupling of the Phenyl Ring: The final step involves coupling the phenyl ring to the quinazolinone core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzenesulfonamide demonstrate activity against a range of pathogens, including both gram-positive and gram-negative bacteria, as well as fungi. For instance, derivatives bearing specific substituents have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showcasing promising results in inhibiting growth .

2. Anticancer Potential

The quinazolinone scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure have shown efficacy in targeting various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of signaling cascades related to cell proliferation and survival .

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, quinazolinone derivatives have been explored for their anti-inflammatory properties. Research indicates that some compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated a series of quinazolinone derivatives for their antimicrobial activity. Among them, a derivative closely related to this compound exhibited potent activity against Pseudomonas aeruginosa with an MIC value significantly lower than standard antibiotics .

Case Study 2: Anticancer Activity

In a preclinical study reported in Cancer Letters, a synthesized derivative demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. The study highlighted the compound's ability to activate apoptotic pathways and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone moiety is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cancer cell survival and growth. Additionally, the nitrobenzenesulfonamide group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Quinazolinone Derivatives

Quinazolinone-based compounds vary in substituents and functional groups, significantly affecting their biological and physicochemical properties. Below is a comparative analysis with structurally related compounds:

Spectroscopic and Physicochemical Data

- ¹H-NMR: The target compound’s quinazolinone protons (e.g., 2-methyl group at δ ~2.36 ppm) and aromatic protons (δ 7.5–8.1 ppm) align with those of compound 2h . The sulfonamide NH signal (δ ~10.9 ppm) is comparable to 5c .

- IR: A strong C=O stretch at ~1665 cm⁻¹ (quinazolinone) and sulfonamide S=O stretches at ~1360–1160 cm⁻¹ are characteristic .

- MS: Molecular ion peaks for sulfonamide-quinazolinone hybrids are typically observed at m/z > 350, as seen in ethyl-4-(2-nitrophenylsulfonamido)benzoate (m/z = 350) .

Research Implications

The structural hybrid of quinazolinone and 2-nitrobenzenesulfonamide in the target compound combines the pharmacophoric features of both moieties. Compared to simpler sulfonamides (e.g., 5a–f), the quinazolinone core may enhance target specificity toward kinases or inflammatory mediators . Future studies should focus on:

- Optimization : Introducing electron-withdrawing groups (e.g., halogens) to improve metabolic stability.

- Target Profiling : Screening against carbonic anhydrases, cyclooxygenases, or tumor-associated kinases.

- In Vivo Studies : Assessing bioavailability and toxicity in preclinical models.

Biological Activity

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzenesulfonamide is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties. Various studies have investigated this compound's mechanisms of action, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 430.46 g/mol. Its distinctive structure includes a quinazolinone core, which is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N4O4S |

| Molecular Weight | 430.46 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Several studies have reported the antimicrobial properties of quinazolinone derivatives. For instance, this compound has shown significant inhibitory effects against various bacterial strains. In vitro assays revealed that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This activity is believed to be mediated through the modulation of signaling pathways associated with inflammation, such as the NF-kB pathway .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases. Molecular docking studies further support these findings by demonstrating favorable interactions between the compound and key proteins involved in cancer progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It could modulate receptors involved in inflammatory responses, leading to reduced cytokine production.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinazolinone derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

- Anti-inflammatory Effects : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly decreased levels of TNF-alpha and IL-6 compared to control groups, highlighting its anti-inflammatory capabilities .

Q & A

Q. What analytical techniques validate target engagement in cellular environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.